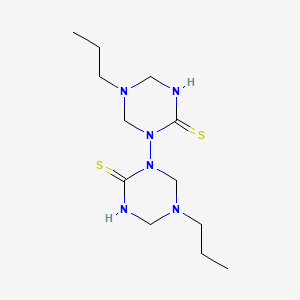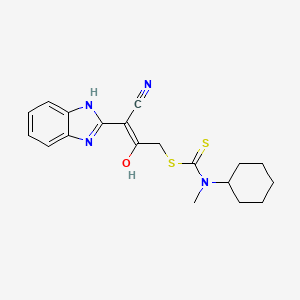
5-Propyl-1-(5-propyl-2-sulfanylidene-1,3,5-triazinan-1-yl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Dipropyl-1,1’-bi-1,3,5-triazinane-2,2’-dithione is a complex organic compound belonging to the class of triazinanes. This compound is characterized by its unique structure, which includes two triazinane rings connected by a dithione linkage. The presence of propyl groups at the 5 and 5’ positions further distinguishes this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-dipropyl-1,1’-bi-1,3,5-triazinane-2,2’-dithione typically involves the reaction of appropriate amines and aldehydes under controlled conditions. One common method involves the use of a one-pot approach where the reactants are combined and allowed to react in a single vessel. This method is advantageous due to its simplicity and efficiency .
Industrial Production Methods
Industrial production of this compound may involve more sophisticated techniques, including the use of catalysts to enhance reaction rates and yields. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure maximum efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5’-Dipropyl-1,1’-bi-1,3,5-triazinane-2,2’-dithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione linkage to a dithiol.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dithiols .
Scientific Research Applications
5,5’-Dipropyl-1,1’-bi-1,3,5-triazinane-2,2’-dithione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and protein binding.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various materials, including polymers and resins.
Mechanism of Action
The mechanism by which 5,5’-dipropyl-1,1’-bi-1,3,5-triazinane-2,2’-dithione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the unique structure of the compound, which allows it to fit into specific binding sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazinane-2,4,6-trione: Another triazinane derivative with different functional groups.
1,2,4-Triazole: A related compound with a different ring structure and chemical properties.
Uniqueness
5,5’-Dipropyl-1,1’-bi-1,3,5-triazinane-2,2’-dithione is unique due to its dithione linkage and the presence of propyl groups, which confer distinct chemical and physical properties. These features make it particularly useful in various applications, from chemical synthesis to biological research .
Properties
Molecular Formula |
C12H24N6S2 |
|---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
5-propyl-1-(5-propyl-2-sulfanylidene-1,3,5-triazinan-1-yl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C12H24N6S2/c1-3-5-15-7-13-11(19)17(9-15)18-10-16(6-4-2)8-14-12(18)20/h3-10H2,1-2H3,(H,13,19)(H,14,20) |
InChI Key |
SQGQLVYFPILBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CNC(=S)N(C1)N2CN(CNC2=S)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate](/img/structure/B11185748.png)
![7-(3-pyridylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11185752.png)
![N-(3-chloro-4-methylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11185760.png)


![2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-phenylacetamide](/img/structure/B11185778.png)
![2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11185785.png)
![N-[4-(acetylamino)phenyl]-2-{1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetamide](/img/structure/B11185791.png)
![2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B11185796.png)
![2-[3-(2,4-Dichlorophenoxy)propyl]-5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazole](/img/structure/B11185814.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B11185818.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11185823.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11185826.png)
![6-(pyridin-3-yl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one](/img/structure/B11185828.png)
